

Spectroscopic Profile of 4'-Hydroxyacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 4'-Hydroxyacetophenone

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4'-Hydroxyacetophenone**, a key intermediate in the synthesis of various pharmaceuticals and a common compound in organic chemistry. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4'-Hydroxyacetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **4'-Hydroxyacetophenone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.92	Doublet	2H	Aromatic Protons (ortho to carbonyl)
6.98	Doublet	2H	Aromatic Protons (meta to carbonyl)
2.60	Singlet	3H	Methyl Protons (-COCH ₃)
~5-10	Broad Singlet	1H	Hydroxyl Proton (-OH)

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data of **4'-Hydroxyacetophenone**

Chemical Shift (δ) ppm	Assignment
197.9	Carbonyl Carbon (C=O)
162.0	Aromatic Carbon (para to carbonyl, attached to -OH)
131.2	Aromatic Carbons (ortho to carbonyl)
129.8	Aromatic Carbon (ipso to carbonyl)
115.6	Aromatic Carbons (meta to carbonyl)
26.3	Methyl Carbon (-COCH ₃)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of **4'-Hydroxyacetophenone**

Wavenumber (cm ⁻¹)	Description of Vibration	Functional Group
~3300 (broad)	O-H Stretch	Phenolic Hydroxyl
~3050	C-H Stretch	Aromatic
~2920	C-H Stretch	Methyl
~1670	C=O Stretch	Ketone
~1600, 1580, 1510	C=C Stretch	Aromatic Ring
~1270	C-O Stretch	Phenol
~840	C-H Bend (out-of-plane)	para-disubstituted Aromatic

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **4'-Hydroxyacetophenone**

m/z	Relative Intensity	Assignment
136	High	[M] ⁺ (Molecular Ion)
121	High	[M - CH ₃] ⁺
93	Moderate	[M - COCH ₃] ⁺
65	Low	[C ₅ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4'-Hydroxyacetophenone** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

- **Data Acquisition:** Acquire the ^1H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ^{13}C NMR, a higher number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** Grind a small amount (1-2 mg) of **4'-Hydroxyacetophenone** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
- **Sample Preparation (Thin Film Method):** Dissolve a small amount of the sample in a volatile solvent (e.g., acetone or methylene chloride).^[1] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.^[1]
- **Data Acquisition:** Place the KBr pellet or salt plate in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty spectrometer (or the pure KBr pellet/salt plate) should be recorded and subtracted from the sample spectrum.

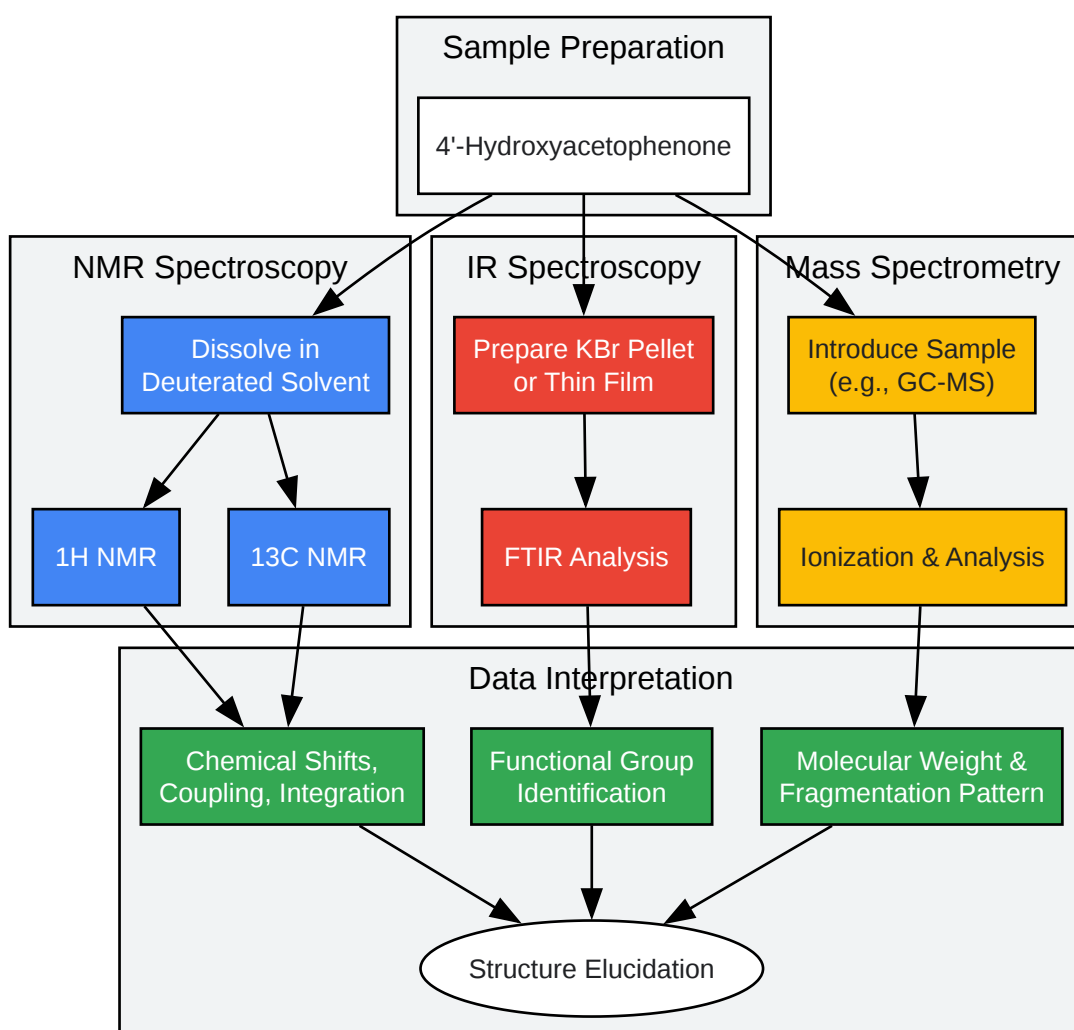
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like **4'-Hydroxyacetophenone**, direct insertion or gas chromatography-mass spectrometry (GC-MS) can be used.
- **Ionization:** Ionize the sample molecules. Electron ionization (EI) is a common method where a high-energy electron beam is used to bombard the sample, causing the loss of an electron to form a molecular ion and fragment ions.^[2]
- **Mass Analysis:** Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- Detection: Detect the separated ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **4'-Hydroxyacetophenone**.



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Caption: Workflow for Spectroscopic Analysis of **4'-Hydroxyacetophenone**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 4'-Hydroxyacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195518#spectroscopic-data-of-4-hydroxyacetophenone-nmr-ir-ms]

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